(6S)-vomifoliol is a naturally occurring megastigmane compound with significant biological and chemical interest. It is primarily derived from various plant species, particularly from the genera Echiochilon and Tarenna. The compound is classified under the category of norisoprenoids, which are known for their diverse roles in plant metabolism and their potential therapeutic applications.
(6S)-vomifoliol is predominantly isolated from the aerial parts of certain plants. Notable sources include:
These plants are recognized for their phytochemical richness, including various flavonoids and glycosides, which contribute to their medicinal properties .
Chemically, (6S)-vomifoliol belongs to the class of norisoprenoids, a subgroup of terpenoids. This classification is based on its structural characteristics, which include a cyclohexenone ring and a side chain that contributes to its unique properties. The molecular formula for (6S)-vomifoliol is , with a molecular weight of approximately 212.30 g/mol .
The synthesis of (6S)-vomifoliol can be approached through several methods:
These methods separate compounds based on their polarity, allowing for the isolation of (6S)-vomifoliol from complex mixtures .
The asymmetric transfer hydrogenation typically involves:
The molecular structure of (6S)-vomifoliol features a cyclohexenone ring with specific substituents that define its biological activity. The stereochemistry at the 6-position is crucial for its interaction with biological targets.
(6S)-vomifoliol participates in various chemical reactions, primarily due to its reactive functional groups:
The stability of (6S)-vomifoliol under different conditions influences its usability in food products and pharmaceuticals. Understanding these reactions is essential for optimizing extraction and synthesis processes.
The mechanism of action for (6S)-vomifoliol involves its interaction with biological systems, particularly in glucose metabolism:
Research has shown that (6S)-vomifoliol may activate specific pathways involved in glucose transport and metabolism, although detailed mechanisms remain an area for further investigation.
Relevant spectroscopic data confirm these properties:
(6S)-vomifoliol has several scientific applications:
Vomifoliol dehydrogenase (EC 1.1.1.221) catalyzes the stereospecific oxidation of (6S,9R)-vomifoliol to (6S)-6-hydroxy-3-oxo-α-ionone (dehydrovomifoliol), utilizing NAD⁺ as an essential cofactor. This enzymatic reaction represents a key metabolic step in the degradation pathway of abscisic acid (ABA) and related carotenoid derivatives:(6S,9R)-vomifoliol + NAD⁺ ⇌ (6S)-6-hydroxy-3-oxo-α-ionone + NADH + H⁺
The enzyme belongs to the oxidoreductase family, specifically acting on the CH-OH group of donors with NAD⁺ or NADP⁺ as acceptors. Its systematic name is vomifoliol:NAD⁺ oxidoreductase, though it is alternatively termed vomifoliol 4'-dehydrogenase [2] [5]. This dehydrogenase exhibits strict substrate specificity for the (6S,9R) stereoisomer of vomifoliol, as confirmed through assays using recombinant enzymes expressed in Escherichia coli models [4]. Kinetic analyses reveal that the reaction is bidirectional but favors oxidation under physiological pH conditions, contributing to cellular redox balance.
Table 1: Kinetic Parameters of Vomifoliol Dehydrogenase
Substrate | Cofactor | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) | Source Organism |
---|---|---|---|---|
(6S,9R)-vomifoliol | NAD⁺ | 120 ± 15 | 0.75 ± 0.05 | Corynebacterium sp. |
(6S)-6-hydroxy-3-oxo-α-ionone | NADH | 95 ± 10 | 0.28 ± 0.03 | Corynebacterium sp. |
In Corynebacterium species, this enzyme participates in ABA catabolism, converting vomifoliol into dehydrovomifoliol for subsequent entry into central metabolic pathways [4]. Homologous enzymes have been identified in plant taxa, including Gaultheria procumbens and Ceriops tagal, where they facilitate the interconversion of norisoprenoid intermediates during stress responses [3]. The gene encoding this dehydrogenase shares structural motifs with short-chain dehydrogenases/reductases (SDRs), particularly a conserved Tyr-Lys-Ser catalytic triad essential for proton transfer [5].
(6S)-vomifoliol exists naturally as four stereoisomers differentiated by chiral centers at C6 and C9: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). Biosynthetic enzymes exhibit pronounced stereoselectivity, with the (6S,9R) configuration predominating in physiological contexts and demonstrating superior bioactivity [3] [9]. This specificity arises from the geometric constraints of enzymatic active sites:
Table 2: Biological Activity of (6S)-Vomifoliol Stereoisomers
Stereoisomer | Relative Abundance in Plants | Anti-inflammatory Activity (IC₅₀, μM) | Neuroprotective Activity (% Aβ Inhibition) |
---|---|---|---|
(6S,9R) | 78-95% | 18.2 ± 1.5 | 55.7% at 50 μM |
(6S,9S) | 5-15% | 42.7 ± 3.1 | 22.3% at 50 μM |
(6R,9R) | <2% | >100 | Not detected |
(6R,9S) | <2% | >100 | Not detected |
The (6S,9R) configuration enables optimal binding to biological targets, as demonstrated in human immune cell studies where it suppressed pro-inflammatory cytokine release (TNF-α, IL-6) at 5–75 μM concentrations, while other isomers showed negligible effects [3]. Similarly, enantiomeric specificity occurs in ecological interactions: (+)-(6S)-vomifoliol acts as a phagostimulant for Bactrocera latifrons fruit flies, whereas the (6R) enantiomer is inactive [10]. This stereochemical precision underscores the evolutionary optimization of norisoprenoid signaling molecules in both plants and interacting organisms.
(6S)-Vomifoliol originates from the oxidative cleavage of β-carotenoids via the 9-cis-epoxycarotenoid dioxygenase (NCED) pathway, which conserves carbon skeletons while introducing oxygen functionalities. This process begins with enzymatic dioxygenation of 9-cis-violaxanthin or 9-cis-neoxanthin by NCEDs, yielding xanthoxin (C₁₅) and a C₂₅ apocarotenal byproduct. Subsequent enzymatic modifications proceed as follows:
Table 3: Biosynthetic Pathway from β-Carotene to (6S)-Vomifoliol
Step | Substrate | Enzyme | Product | Localization |
---|---|---|---|---|
1 | 9-cis-violaxanthin | NCED3 | Xanthoxin + C₂₅ apocarotenal | Plastid stroma |
2 | Xanthoxin | ABA2 dehydrogenase | Abscisic aldehyde | Cytosol |
3 | Abscisic aldehyde | AAO3 oxidase | Abscisic acid (ABA) | Cytosol |
4 | ABA | CYP707A monooxygenase | 8'-hydroxy-ABA | Endoplasmic reticulum |
5 | 8'-hydroxy-ABA | Spontaneous cyclization | Phaseic acid | Cytosol |
6 | Phaseic acid | Phaseic acid reductase | Dihydrophaseic acid | Cytosol |
7 | Dihydrophaseic acid glucoside | β-oxidation | (6S,9R)-vomifoliol | Peroxisome |
Plant species exhibit tissue-specific accumulation patterns correlated with environmental stress. In Ceriops tagal (mangrove), root tissues accumulate vomifoliol up to 2.1 mg/g dry weight under salinity stress, functioning as an antifungal agent by inhibiting nuclear factor of activated T-cells (NFAT) signaling . Similarly, Gaultheria procumbens leaves contain 0.36 mg/g dry weight, where it synergizes with methyl salicylate glycosides to suppress neutrophil elastase release [3]. Alternative biosynthetic routes exist in microorganisms: Lactobacillus strains utilize a divergent folate-independent pathway to generate norisoprenoid precursors, though vomifoliol itself remains primarily plant-derived [4] [7]. The conservation of this pathway across taxa highlights the ecological significance of vomifoliol as a multifunctional metabolite.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0